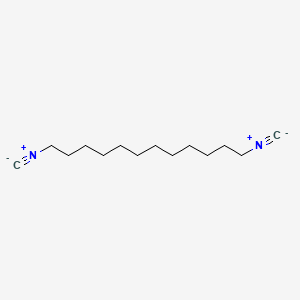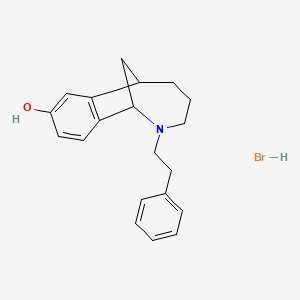![molecular formula C21H20N2 B14432364 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline CAS No. 78531-01-8](/img/structure/B14432364.png)
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining benzimidazole and quinoline structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted diamine with a quinoline derivative. The reaction is often carried out in the presence of a catalyst such as palladium or copper, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium halides, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzimidazole-quinoline compounds.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the targets being studied.
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also feature a quinoline moiety and are studied for their pharmacological properties.
Thiazoles: Although structurally different, thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
特性
CAS番号 |
78531-01-8 |
|---|---|
分子式 |
C21H20N2 |
分子量 |
300.4 g/mol |
IUPAC名 |
5-phenyl-1,2,3,4,5,6-hexahydrobenzimidazolo[1,2-a]quinoline |
InChI |
InChI=1S/C21H20N2/c1-2-8-15(9-3-1)17-14-21-22-18-11-5-7-13-20(18)23(21)19-12-6-4-10-16(17)19/h1-3,5,7-9,11,13,17H,4,6,10,12,14H2 |
InChIキー |
RRBBIFZVMAZJGF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(CC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


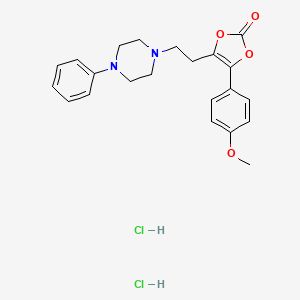
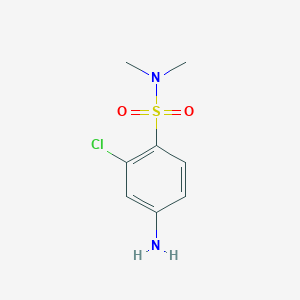
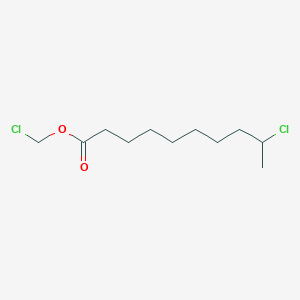

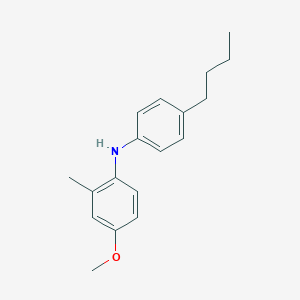

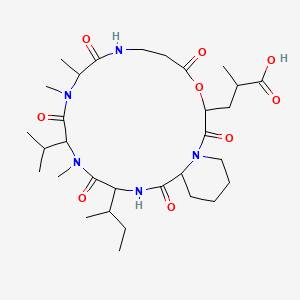
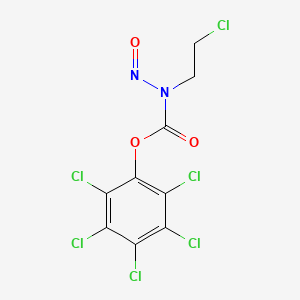
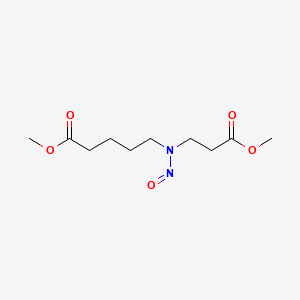
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)

